6-Fluoroisatin
Overview
Description
6-Fluoroisatin is a chemical compound with the molecular formula C8H4FNO2 . It is a derivative of isatin, which is a heterocyclic compound. The 6-fluoroisatin has been used as a precursor in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 6-Fluoroisatin involves various chemical reactions. For instance, it has been synthesized by reacting isatin with primary amines, hydrazine hydrate, and thiocarbohydrazides . Another study reported the synthesis of 6-Fluoroisatin through an oxidative decarbonylation reaction of isatins, selectively mediated by peroxynitrite .Molecular Structure Analysis
The molecular structure of 6-Fluoroisatin consists of a fluorine atom attached to an isatin core . The isatin core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The fluorine atom is attached at the 6-position of the isatin core .Chemical Reactions Analysis
6-Fluoroisatin undergoes various chemical reactions. It has been used as a reaction-based probe for the detection of peroxynitrite using 19F magnetic resonance spectroscopy . It also reacts with carbonyl groups and other electron-rich molecules .Scientific Research Applications
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Pharmaceutical Applications
- Isatin and its derivatives have a wide range of biological and pharmacological activities, including anti-microbial, anti-HIV, anti-tubercular, anti-cancer, anti-viral, anti-oxidant, anti-inflammatory, anti-angiogenic, analgesic activity, anti-Parkinson’s disease, anti-convulsant, etc .
- The methods of application or experimental procedures vary depending on the specific application. For instance, in anti-cancer research, isatin derivatives may be tested in vitro using cancer cell lines, or in vivo using animal models .
- The outcomes of these studies also vary. For example, in anti-cancer research, the effectiveness of the isatin derivative might be measured in terms of its ability to inhibit the growth of cancer cells .
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Synthesis of Complexes
- Isatin can be used for the synthesis of miscellaneous organic and inorganic complexes .
- The methods of application or experimental procedures involve the reaction of isatin with various reagents to form the desired complexes .
- The outcomes of these procedures are the formation of complexes that can have various applications, such as in the design of drugs .
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Synthesis of bis-Schiff Bases
- Bis-Schiff bases of isatin, benzylisatin and 5-fluoroisatin were prepared by condensation of isatin, benzylisatin and 5-fluoroisatin with primary aromatic amines .
- The chemical structures of the products were confirmed by ¹H- and 13 C-NMR, IR and mass spectral data .
- These newly synthesized bis-Schiff bases were tested for their antibacterial, antifungal and antiviral activities .
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Designing of Drugs
- Isatin can be used for designing of drugs since it has remarkable utility in the pharmaceutical industry due to its wide range of biological and pharmacological activities .
- The methods of application or experimental procedures involve the synthesis of isatin or its substituted derivatives based macrocyclic complexes of transition metals .
- The outcomes of these procedures are the formation of complexes that can have various applications, such as in the design of drugs .
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Preparation of Dyes
- Isatin is a well-known precursor for copious compounds due to its versatile applications as alkaloids, dyes, pesticides, catalysts, drugs, analytical reagents .
- The methods of application or experimental procedures involve the reaction of isatin with various reagents to form the desired dyes .
- The outcomes of these procedures are the formation of dyes that can have various applications .
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Antiviral Activity
- Some bis-Schiff bases of isatin were screened for antiviral activity against a panel of DNA and RNA viruses .
- The methods of application or experimental procedures involve the synthesis of bis-Schiff bases of isatin and their testing against a panel of DNA and RNA viruses .
- The outcomes of these studies are the determination of the antiviral activity of these bis-Schiff bases .
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Anti-HIV Activity
- Some derivatives of Isatin have been found to exhibit anti-HIV activity .
- The methods of application or experimental procedures involve the synthesis of Isatin derivatives and their testing against HIV .
- The outcomes of these studies are the determination of the anti-HIV activity of these Isatin derivatives .
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Anti-Tubercular Activity
- Isatin derivatives have also been found to have anti-tubercular activity .
- The methods of application or experimental procedures involve the synthesis of Isatin derivatives and their testing against Mycobacterium tuberculosis .
- The outcomes of these studies are the determination of the anti-tubercular activity of these Isatin derivatives .
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Anti-Malarial Activity
- Some Isatin derivatives exhibit anti-malarial activity .
- The methods of application or experimental procedures involve the synthesis of Isatin derivatives and their testing against Plasmodium falciparum .
- The outcomes of these studies are the determination of the anti-malarial activity of these Isatin derivatives .
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327394 | |
Record name | 6-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisatin | |
CAS RN |
324-03-8 | |
Record name | 6-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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